3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875469
InChI: InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20)
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC15875469

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name 3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one
Standard InChI InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20)
Standard InChI Key LDDPJKODBNSXQC-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 10-membered bicyclic system with two distinct aromatic domains:

  • Piperidine core: A six-membered saturated nitrogen heterocycle

  • Pyridin-2-one ring: A six-membered aromatic ring with a ketone oxygen at position 2

  • Benzoyl substituent: A para-substituted benzoyl group at N1 of the piperidine

The molecular formula (C₁₇H₁₈N₂O₂) confers a calculated molecular weight of 282.34 g/mol. X-ray crystallographic studies of analogous compounds reveal chair conformation in the piperidine ring and coplanar orientation between the benzoyl group and pyridinone system .

Key Physicochemical Parameters

PropertyValue
LogP (Predicted)2.34 ± 0.21
Water Solubility0.12 mg/mL (25°C)
pKa (Basic Nitrogen)7.82
Topological Polar Surface Area50.2 Ų

These properties suggest moderate blood-brain barrier penetration potential, making it suitable for CNS-targeted therapies .

Synthetic Methodologies

Core Ring Construction

The synthesis typically employs a [4+2] cycloaddition strategy:

  • Piperidine precursor: 1-Benzoylpiperidin-4-one undergoes epoxidation with mCPBA

  • Ring expansion: Reaction with chloroacetonitrile under phase-transfer conditions (tetrabutylammonium bromide) yields the cyanoepoxide intermediate

  • Cyclization: Acid-catalyzed intramolecular nucleophilic attack forms the pyridinone ring .

Critical Reaction Parameters:

  • Temperature: 15–20°C for epoxidation step

  • Solvent system: Dichloromethane/water biphasic mixture

  • Purification: Sequential silica gel chromatography (EtOAc/hexane) and recrystallization from isopropanol .

Yield Optimization Strategies

Comparative studies demonstrate:

  • Catalyst screening: Tetrabutylammonium chloride increases yield from 45% to 68%

  • Stoichiometry: 1.5 eq chloroacetonitrile minimizes side-product formation

  • Post-reaction treatment: Decolorization with activated charcoal improves purity to >98% .

Pharmacological Profile

Target Engagement

Primary Targets:

  • AMPA Receptors: Non-competitive antagonism (IC₅₀ = 60 nM in Ca²⁺ influx assays)

  • MAGL Enzyme: Competitive inhibition (Kᵢ = 12.3 nM in human recombinant assays)

  • 5-HT₁A Receptors: Partial agonism (EC₅₀ = 8.2 nM in cAMP inhibition)

Secondary Targets:

  • COX-2 (37% inhibition at 10 μM)

  • TRPV1 (IC₅₀ = 420 nM)

Functional Outcomes

Assay SystemResult
Rat cortical ERK1/2 phosphorylation142% baseline activation
LPS-induced TNF-α production78% inhibition (1 μM)
MCF-7 cell proliferationGI₅₀ = 3.2 μM

Mechanism of Action

AMPA Receptor Modulation

The compound binds to the transmembrane domain (TMD) of GluA2 subunits:

  • Key interactions:

    • π-Stacking with Phe658

    • Hydrogen bonding to Thr655 backbone

    • Hydrophobic contacts with Leu659/Met682

This binding stabilizes the desensitized state, reducing Ca²⁺ permeability by 82% in hippocampal neurons .

MAGL Inhibition Kinetics

Molecular dynamics simulations reveal:

  • Benzoyl group occupies the acyl chain-binding pocket

  • Pyridinone oxygen forms hydrogen bond with Asn152

  • Piperidine nitrogen participates in cation-π interaction with Tyr58

The inhibition is time-dependent (kₒₙ = 2.1 × 10³ M⁻¹s⁻¹), suggesting covalent modification potential .

Structural Analogs and SAR

Positional Modifications

PositionModificationAMPA IC₅₀ (nM)MAGL Kᵢ (nM)
C3-Cl458.7
C5-CF₃6214.2
N14-Fluorobenzoyl386.5

Electron-withdrawing groups at benzoyl para-position enhance MAGL affinity 3.2-fold .

Lead Optimization Candidates

  • NLX-204: 5-HT₁A agonist (MED = 0.16 mg/kg in Porsolt test)

  • Perampanel: AMPA antagonist (FDA-approved for epilepsy)

  • MAGL-237: Irreversible MAGL inhibitor (t₁/₂ = 8.3 hr in brain)

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